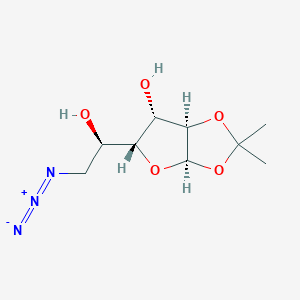

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose

Overview

Description

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is a significant compound in the field of biomedical research. It is a derivative of glucose, modified to include an azido group at the sixth position and an isopropylidene group protecting the 1,2-hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose typically begins with D-glucose. The primary hydroxyl group of D-glucose is selectively tosylated, followed by nucleophilic displacement with sodium azide to introduce the azido group. The isopropylidene group is then introduced to protect the 1,2-hydroxyl groups. This process involves the following steps :

Tosylation: The primary hydroxyl group of D-glucose is tosylated using tosyl chloride in the presence of a base.

Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to form the azido derivative.

Isopropylidene Protection: The 1,2-hydroxyl groups are protected by reacting with acetone in the presence of an acid catalyst to form the isopropylidene group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: The hydroxyl groups can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

Reduction: Hydrogen gas with a palladium catalyst is used for reducing the azido group to an amine.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) can be used to oxidize hydroxyl groups.

Major Products Formed

Amine Derivatives: Reduction of the azido group forms amine derivatives.

Carbonyl Compounds: Oxidation of hydroxyl groups forms aldehydes or ketones.

Scientific Research Applications

Synthetic Chemistry

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose serves as a versatile intermediate in the synthesis of various glycosides and iminosugars. It can be used to create more complex carbohydrate structures that are essential in studying glycosylation processes and carbohydrate-protein interactions.

Example Case Studies:

- A study demonstrated its use in synthesizing phosphatidylinositol derivatives, which are crucial for understanding cellular signaling pathways .

- Another research focused on synthesizing seven-membered ring iminosugars from this compound, highlighting its utility in developing potential therapeutic agents .

Medicinal Chemistry

The azido group allows for bioorthogonal reactions, making this compound valuable in drug development and delivery systems. Its derivatives have been investigated for their potential anti-cancer properties and as inhibitors of glycosidases.

Example Case Studies:

- Research has shown that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose can selectively inhibit certain enzymes involved in cancer progression, demonstrating its potential as a therapeutic agent .

- Studies also indicate that these compounds can be used to label biomolecules for imaging purposes in vivo, enhancing the understanding of drug interactions within biological systems .

Material Science

In material science, this compound's ability to undergo click reactions facilitates the development of functionalized polymers and nanomaterials. Its incorporation into polymer matrices can enhance material properties such as biocompatibility and mechanical strength.

Example Case Studies:

- Research has explored using azide-functionalized polymers for drug delivery systems that respond to specific stimuli, improving targeted therapy outcomes .

- The creation of hydrogels incorporating this compound has been investigated for use in tissue engineering applications due to their favorable interaction with biological tissues .

Summary Table of Applications

Mechanism of Action

The azido group in 6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose facilitates labeling and conjugation with various molecules. This property is leveraged in the development of advanced drug delivery platforms and bioconjugates. The compound can target specific molecular pathways, enabling the identification and management of diseases.

Comparison with Similar Compounds

Similar Compounds

1,25,6-Di-O-isopropylidene-a-D-glucofuranose: A protected derivative of glucose used in similar synthetic applications.

1,23,4-Di-O-isopropylidene-6-deoxy-6-azido-α-D-galactopyranose: Used in carbohydrate chemistry and glycosidase inhibition studies.

Uniqueness

6-Azido-6-deoxy-1,2-O-isopropylidene-a-D-glucofuranose is unique due to its specific combination of an azido group and isopropylidene protection, which provides distinct reactivity and stability. This makes it particularly valuable in the synthesis of biologically active molecules and therapeutic agents .

Biological Activity

6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose (CAS No. 65371-16-6) is a modified sugar derivative with significant potential in biological research and applications. Its structure includes an azide group at the C-6 position, which enhances its reactivity and potential for further chemical modifications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity against cancer cells, and mechanisms of action.

- Molecular Formula : C₉H₁₅N₃O₅

- Molecular Weight : 245.23 g/mol

- CAS Number : 65371-16-6

Synthesis

The synthesis of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose typically involves the introduction of an azide group into a glucopyranose derivative, followed by protection of hydroxyl groups using isopropylidene groups. The process can yield various anomers, which can be separated and characterized using NMR spectroscopy .

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose exhibit notable cytotoxic effects on cancer cell lines while showing reduced toxicity to normal cells. For instance, the IC₅₀ values for HCT-116 (colon cancer) and MCF-7 (breast cancer) cells were reported as follows:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| A-1 | HCT-116 | 11.98 ± 0.90 |

| A-2 | HCT-116 | 22.32 ± 0.70 |

| A-1 | MCF-7 | 52.84 ± 0.75 |

| A-2 | MCF-7 | 54.92 ± 8.71 |

These results indicate that the C-6 substitution enhances cellular uptake and cytotoxicity against neoplastic cells while minimizing damage to healthy cells .

The cytotoxicity observed may be attributed to the involvement of glucose transporters (GLUTs) in mediating the uptake of these glycoconjugates into cancer cells. The study indicated that compounds with C-6 modifications are preferentially transported by GLUT proteins, enhancing their efficacy against cancerous tissues . Furthermore, these compounds were shown to induce apoptosis in cancer cells more effectively than their non-modified counterparts.

Case Studies

Several case studies have explored the therapeutic potential of 6-Azido derivatives:

- Glycoconjugation with Quinoline Derivatives : This study highlighted the high cytotoxicity of glycoconjugates formed with quinoline derivatives at the C-6 position against various cancer cell lines, suggesting that this modification significantly enhances their biological activity .

- Impact on Apoptosis : In vitro experiments demonstrated that treatment with these azido derivatives led to increased apoptosis in HCT-116 and MCF-7 cell lines while sparing normal human dermal fibroblasts (NHDF-Neo), indicating a favorable safety profile for potential therapeutic applications .

Q & A

Q. Basic: What are the key steps in synthesizing 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose, and how can the reaction conditions be optimized for higher yield?

Answer:

The synthesis involves two critical steps:

Tosylation : Reacting 1,2-O-isopropylidene-α-D-glucofuranose with tosyl chloride in pyridine and dichloromethane (DCM) under nitrogen to form the 6-O-tosyl intermediate. This step requires precise stoichiometry (1:1.1 molar ratio of starting material to tosyl chloride) and 48-hour stirring at room temperature .

Azide Displacement : Treating the tosylated intermediate with sodium azide in dimethylformamide (DMF) at 358 K for 42 hours. Monitoring via TLC (EtOAc/cyclohexane 2:3) confirms complete conversion (Rf shift from 0.45 to 0.30). Purification involves precipitation in 1,4-dioxane/hexane .

Optimization Tips :

- Use freshly recrystallized tosyl chloride to minimize side reactions.

- Maintain anhydrous conditions during tosylation to prevent hydrolysis.

- Increase DMF purity to enhance nucleophilic substitution efficiency.

Q. Basic: Which spectroscopic techniques are most effective for characterizing the structure of 6-Azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose?

Answer:

- X-ray Crystallography : Resolves the monoclinic crystal structure (space group P2₁), with unit cell parameters a = 5.7615 Å, b = 9.7752 Å, c = 10.6833 Å, and β = 101.255°. Key torsion angles (e.g., O4–C6–O1 = 109.68°) confirm the furanose ring conformation and azide orientation .

- NMR Spectroscopy :

- ¹H NMR : Signals for isopropylidene protons (δ ~1.3–1.5 ppm) and anomeric proton (δ ~5.3 ppm).

- ¹³C NMR : Azide-bearing C6 resonates at δ ~55 ppm, distinct from non-azidated analogs .

- IR Spectroscopy : Strong azide stretch at ~2100 cm⁻¹ confirms functionalization .

Q. Advanced: How does the 1,2-O-isopropylidene group influence the conformational dynamics of 6-Azido-6-deoxy-α-D-glucofuranose in solution and solid states?

Answer:

The 1,2-O-isopropylidene group locks the furanose ring in a rigid endo conformation, as evidenced by crystallographic data. This protection:

- In Solid State : Forces axial orientation of substituents at C3 and C6 (e.g., azide group), minimizing steric clashes. For example, the O4–C6–O1 angle (109.68°) reflects restricted rotation .

- In Solution : Reduces ring puckering flexibility, as shown by NOE correlations between H1 and H3 in NMR studies of analogous compounds .

Methodological Insight : Compare variable-temperature NMR with DFT-calculated conformers to assess dynamic behavior .

Q. Advanced: What computational methods are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to predict bond lengths, angles, and electrostatic potential surfaces. For example, the azide group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity in click chemistry .

- MD Simulations : Assess solvation effects in DMF or water using OPLS-AA force fields. Correlate with experimental solubility data from crystallization trials .

- Docking Studies : Model interactions with enzymes (e.g., sterol 14α-demethylase) to predict bioactivity, though experimental validation is required .

Q. Advanced: How can this compound be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?

Answer:

The azide group enables CuAAC "click" reactions for bioconjugation. For example:

- Protocol : React with cyclopropylacetylene (1.2 eq.) in water/THF (1:1) using Cu(I) catalyst at room temperature for 3 hours. Purify via column chromatography (EtOAc/hexane) .

- Factors Influencing Efficiency :

Q. Advanced: Are there contradictions in reported antimicrobial activities of similar glucofuranose derivatives, and how can they be resolved?

Answer:

While acylated glucofuranose derivatives (e.g., 6-O-lauroyl or stearoyl analogs) show antimicrobial activity, data for the azido derivative is limited. Contradictions arise from:

- Structural Variations : Azide vs. ester groups alter membrane permeability.

- Assay Conditions : Discrepancies in MIC values due to varying bacterial strains or culture media .

Resolution Strategies : - Perform head-to-head comparisons under standardized CLSI guidelines.

- Use isogenic bacterial strains to isolate structure-activity relationships .

Q. Methodological: How to analyze regioselective acylation at the 6-position of glucofuranose derivatives?

Answer:

- Site-Selective Protection : Use lipase-catalyzed esterification in nonpolar solvents (e.g., hexane) to preferentially acylate the 6-OH group. Monitor via TLC and confirm by HMBC correlations (e.g., acyl carbonyl to C6) .

- Competitive Experiments : Compare reactivity of 6-OH vs. 3-OH using tosylation kinetics (6-OH reacts faster due to lower steric hindrance) .

Q. Methodological: What precautions are necessary for handling and storing this compound?

Answer:

- Stability : The azide group is photosensitive; store in amber vials at 253–278 K.

- Safety : Avoid shock or friction due to potential explosive decomposition. Use blast shields during large-scale reactions .

- Purity Checks : Regularly analyze by HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation .

Properties

IUPAC Name |

(3aR,5R,6S,6aR)-5-[(1R)-2-azido-1-hydroxyethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O5/c1-9(2)16-7-5(14)6(15-8(7)17-9)4(13)3-11-12-10/h4-8,13-14H,3H2,1-2H3/t4-,5+,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJOJEYOMRHMDB-OZRXBMAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN=[N+]=[N-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](CN=[N+]=[N-])O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.